molecular formula C10H6F2O3 B2655653 2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid CAS No. 2248295-91-0

2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid

Cat. No.: B2655653
CAS No.: 2248295-91-0
M. Wt: 212.152
InChI Key: DQGHBCDWQAIZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid is a chemical compound that features a benzofuran ring substituted with a difluoromethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the benzofuran ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylation reagents and metal catalysts to achieve the desired substitution on the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has streamlined access to such molecules, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the benzofuran ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid involves its interaction with molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring. The presence of the difluoromethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bond donor ability, making it valuable for various applications .

Properties

IUPAC Name

2-(difluoromethyl)-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-9(12)8-7(10(13)14)5-3-1-2-4-6(5)15-8/h1-4,9H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGHBCDWQAIZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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